Cas no 89922-58-7 (10H-Phenothiazine, 3,7-dibromo-10-phenyl-)
89922-58-7 structure
Product Name:10H-Phenothiazine, 3,7-dibromo-10-phenyl-
CAS-nummer:89922-58-7
MF:C18H11Br2NS
MW:433.159641504288
CID:585237
PubChem ID:638543
Update Time:2025-04-19
10H-Phenothiazine, 3,7-dibromo-10-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 10H-Phenothiazine, 3,7-dibromo-10-phenyl-
- 89922-58-7
- 3,7-dibromo-10-phenylphenothiazine
- InChI=1/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11
- DTXSID20348572
- 3,7-dibromo-10-phenyl-10H-phenothiazine
- YSWG1038
-
- Inchi: 1S/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H
- InChI-sleutel: VUDKYFZVHHDUDR-UHFFFAOYSA-N
- LACHT: BrC1C=CC2=C(C=1)SC1C=C(C=CC=1N2C1C=CC=CC=1)Br
Berekende eigenschappen
- Exacte massa: 432.89585g/mol
- Monoisotopische massa: 430.89790g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 361
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.7
- Topologisch pooloppervlak: 28.5Ų
10H-Phenothiazine, 3,7-dibromo-10-phenyl- Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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